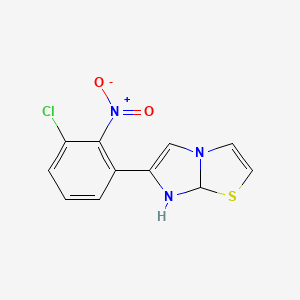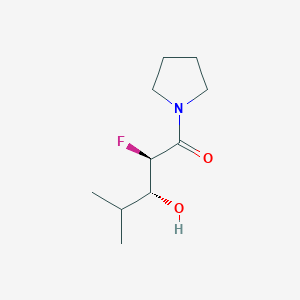
(2R,3R)-2-Fluoro-3-hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This specific compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a pentyl chain, which is further connected to the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentyl Chain: The pentyl chain with the desired substituents (fluorine, hydroxyl, and methyl groups) is synthesized through a series of reactions such as halogenation, hydroxylation, and methylation.
Coupling with Pyrrolidine: The synthesized pentyl chain is then coupled with pyrrolidine through nucleophilic substitution or other suitable coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Pyrrolidine,1-(2-chloro-3-hydroxy-4-methyl-1-oxopentyl)-,(r,r)-(9ci)**
- Pyrrolidine,1-(2-bromo-3-hydroxy-4-methyl-1-oxopentyl)-,(r,r)-(9ci)**
- Pyrrolidine,1-(2-iodo-3-hydroxy-4-methyl-1-oxopentyl)-,(r,r)-(9ci)**
Uniqueness
Pyrrolidine,1-(2-fluoro-3-hydroxy-4-methyl-1-oxopentyl)-,(r*,r*)-(9ci) is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
属性
CAS 编号 |
99343-24-5 |
|---|---|
分子式 |
C10H18FNO2 |
分子量 |
203.25 g/mol |
IUPAC 名称 |
(2R,3R)-2-fluoro-3-hydroxy-4-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H18FNO2/c1-7(2)9(13)8(11)10(14)12-5-3-4-6-12/h7-9,13H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI 键 |
NQUNYPFOXVCJIX-RKDXNWHRSA-N |
手性 SMILES |
CC(C)[C@H]([C@H](C(=O)N1CCCC1)F)O |
规范 SMILES |
CC(C)C(C(C(=O)N1CCCC1)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
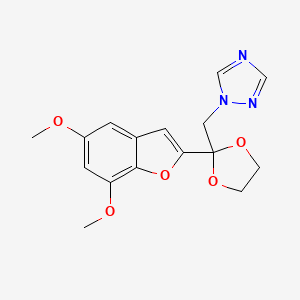
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)

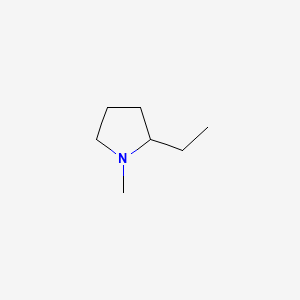
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
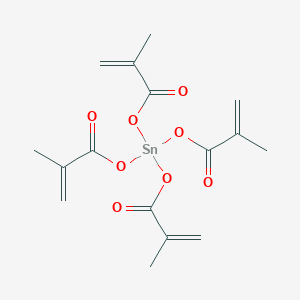
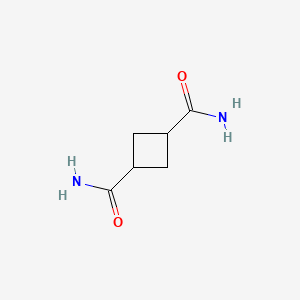

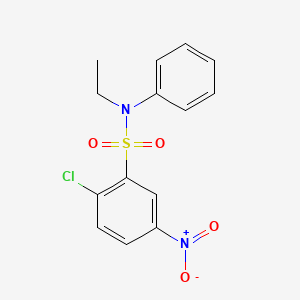
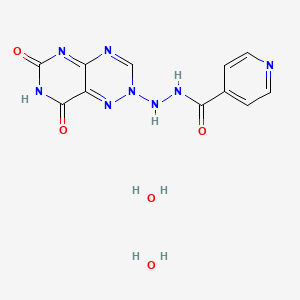
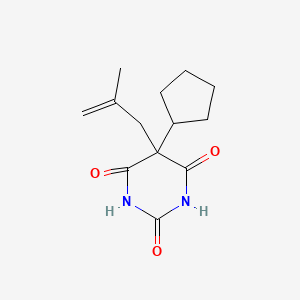
![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
